N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Beschreibung
BenchChem offers high-quality N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-17(2)33-13-7-12-29-25(31)24-23(20-10-4-5-11-21(20)34-24)28-26(29)35-16-22(30)27-15-18-8-6-9-19(14-18)32-3/h4-6,8-11,14,17H,7,12-13,15-16H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNYQUNETXAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities . This article explores its pharmacological properties, including its antimicrobial , anticancer , and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- A methoxybenzyl group.
- A benzofuro-pyrimidine core.
- A sulfanyl acetamide moiety.
This structural diversity suggests potential interactions with various biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 μM |
| Staphylococcus aureus | 16 μM |
| Candida albicans | 32 μM |
These results suggest the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. In vitro assays reveal that related compounds exhibit selective cytotoxicity towards cancer cell lines. For example:
- Compounds similar to this structure have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) .
- The presence of methoxy groups appears to enhance antiproliferative activity, indicating a structure-activity relationship that merits further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds in this class have also been documented. Research indicates that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response . This suggests that N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may possess therapeutic potential for inflammatory conditions.
Study on Antimicrobial Activity
A study published in MDPI evaluated various derivatives of benzofuro-pyrimidine compounds for their antimicrobial efficacy. The findings indicated that modifications to the core structure significantly influenced antimicrobial potency. The most effective derivatives had a combination of methoxy and sulfanyl groups, which enhanced their interaction with bacterial membranes .
Anticancer Research
In another research effort, the anticancer activity of methoxy-substituted pyrimidine derivatives was assessed using multiple cancer cell lines. The study highlighted a promising lead compound with an IC50 value of 3.1 µM against MCF-7 cells, demonstrating significant selectivity over non-cancerous cells . This underscores the potential for further development into targeted cancer therapies.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of related compounds has revealed their ability to modulate signaling pathways involved in inflammation. Specifically, studies have shown that these compounds can inhibit NF-kB activation, leading to reduced expression of inflammatory mediators . This finding positions N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide as a candidate for further exploration in treating inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies indicate that compounds similar to N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that certain derivatives demonstrate high efficacy against cancer cell lines such as HeLa (cervical adenocarcinoma) and low cytotoxicity against normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
| Compound | Cell Line Tested | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| Compound A | HeLa | 0.06 | Low |
| Compound B | MCF7 | 0.15 | Moderate |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been screened against various pathogens, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Neurological Applications
Research indicates that derivatives of this compound may serve as gamma-secretase inhibitors, which are relevant in the treatment of Alzheimer's disease. The design of these inhibitors aims to improve selectivity and potency against the enzyme responsible for amyloid plaque formation .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Study : In a study published in MDPI, researchers synthesized various pyrimidine derivatives and tested their anticancer activities. One compound demonstrated an IC50 value of 0.06 µM against HeLa cells while exhibiting minimal toxicity to normal liver cells .
- Antimicrobial Screening : A series of compounds were evaluated for their antimicrobial activities against ESKAPE pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
